molecular formula C11H10ClNO3 B8700477 Methyl (2-chloro-4-cyano-3-methoxyphenyl)acetate

Methyl (2-chloro-4-cyano-3-methoxyphenyl)acetate

Cat. No. B8700477
M. Wt: 239.65 g/mol
InChI Key: QEQWDGVJDYRTFU-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of methyl(2-chloro-4-cyano-3-fluorophenyl)acetate (1.40 g, 6.15 mmol) in methanol (30 mL) was divided into two 20 mL microwave (MW) vials. Potassium carbonate (2×850 mg) was added to each MW vial. Each was heated in a microwave at 130° C. for 60 minutes at which time HPLC/MS indicated no starting material was left and the product was all hydrolyzed to the acid. Most of the methanol was removed in vacuo and the residue was diluted with water, acidified with 2M HCl and the mixture was extracted twice with ethyl acetate. The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was taken up in 1:1 methanol:dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted to re-esterify the acid. The excess diazomethane was quenched with acetic acid and the mixture was concentrated. The residue was purified by flash chromatography (40% DCM/hexanes to 100% DCM) to give the title product. 1H-NMR (400 MHz, CDCl3) δ ppm 3.73 (s, 3H), 3.83 (s, 2H), 4.07 (s, 3H), 7.139 (d, J=8.1 Hz, 1H), 7.468 (d, J=8.0, 1H).
Name
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7](F)[C:6]=1[Cl:14].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([O:17][CH3:16])[C:6]=1[Cl:14] |f:1.2.3|

Inputs

Step One
Name
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
Quantity
1.4 g
Type
reactant
Smiles
COC(CC1=C(C(=C(C=C1)C#N)F)Cl)=O
Step Two
Name
two
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
850 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
Most of the methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
CUSTOM
Type
CUSTOM
Details
The excess diazomethane was quenched with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (40% DCM/hexanes to 100% DCM)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C(=C(C=C1)C#N)OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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